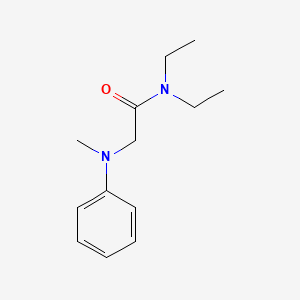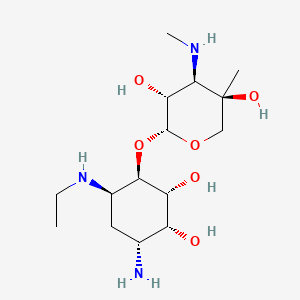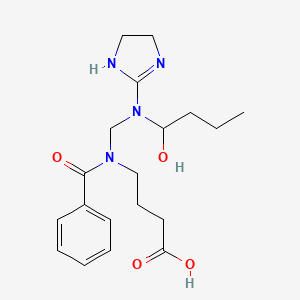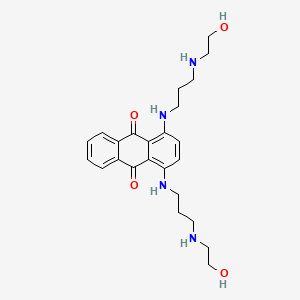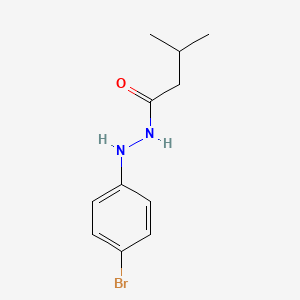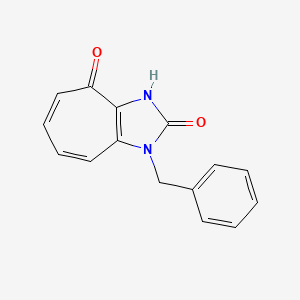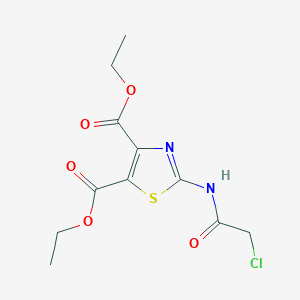
Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate is a chemical compound with the molecular formula C11H13ClN2O5S and a molecular weight of 320.75 g/mol. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring substituted with chloroacetamido and diethyl ester groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate typically involves the reaction of thiazole derivatives with chloroacetyl chloride and diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Oxidation and Reduction: Formation of sulfoxides, sulfones, or thioethers.
Hydrolysis: Formation of carboxylic acids from the ester groups.
科学研究应用
Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring and ester groups contribute to the compound’s overall reactivity and stability, allowing it to interact with various biological targets.
相似化合物的比较
Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 2-chlorothiazole-4,5-dicarboxylate: Lacks the acetamido group, resulting in different reactivity and applications.
Diethyl azodicarboxylate: Contains an azo group instead of the thiazole ring, leading to different chemical properties and uses.
Fluorinated diethyl-2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate derivatives: These compounds have different substituents on the imidazole ring, affecting their biological activities and applications.
属性
分子式 |
C11H13ClN2O5S |
|---|---|
分子量 |
320.75 g/mol |
IUPAC 名称 |
diethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4,5-dicarboxylate |
InChI |
InChI=1S/C11H13ClN2O5S/c1-3-18-9(16)7-8(10(17)19-4-2)20-11(14-7)13-6(15)5-12/h3-5H2,1-2H3,(H,13,14,15) |
InChI 键 |
OQIDMTYVOMQMHZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)CCl)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)

![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride](/img/structure/B13780508.png)
![[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13780513.png)
